molecular formula C15H20ClN5O B12264404 5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B12264404
M. Wt: 321.80 g/mol
InChI Key: YCJUEZLNSCUITH-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and an oxazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring, the piperidine ring, and the oxazole ringCommon reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, piperidine derivatives, and oxazole derivatives. Examples include:

Uniqueness

What sets 5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine apart from similar compounds is its unique combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20ClN5O

Molecular Weight

321.80 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H20ClN5O/c1-11-12(7-19-22-11)10-21-5-3-14(4-6-21)20(2)15-17-8-13(16)9-18-15/h7-9,14H,3-6,10H2,1-2H3

InChI Key

YCJUEZLNSCUITH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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